Daclatasvir Diethyl Ester

Impurity profiling LC method selectivity Mass spectrometry

Daclatasvir Diethyl Ester (CAS 1009113-58-9), also designated as Daclatasvir Impurity E or Impurity 10, is a process-related analog of the first-generation HCV NS5A inhibitor daclatasvir in which the two methyl carbamate ester groups are replaced by ethyl carbamate ester groups. It is employed primarily as a certified reference standard for impurity profiling, analytical method development, and quality-control release testing of daclatasvir active pharmaceutical ingredient and finished dosage forms.

Molecular Formula C42H54N8O6
Molecular Weight 766.944
CAS No. 1009113-58-9
Cat. No. B580014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaclatasvir Diethyl Ester
CAS1009113-58-9
SynonymsN,N’-[[1,1’-Biphenyl]-4,4’-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxoethyl]]]biscarbamic Acid C,C’-Diethyl Ester
Molecular FormulaC42H54N8O6
Molecular Weight766.944
Structural Identifiers
SMILESCCOC(=O)NC(C(C)C)C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OCC
InChIInChI=1S/C42H54N8O6/c1-7-55-41(53)47-35(25(3)4)39(51)49-21-9-11-33(49)37-43-23-31(45-37)29-17-13-27(14-18-29)28-15-19-30(20-16-28)32-24-44-38(46-32)34-12-10-22-50(34)40(52)36(26(5)6)48-42(54)56-8-2/h13-20,23-26,33-36H,7-12,21-22H2,1-6H3,(H,43,45)(H,44,46)(H,47,53)(H,48,54)/t33-,34-,35-,36-/m0/s1
InChIKeyISZGANJVGZEVKJ-ZYADHFCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daclatasvir Diethyl Ester (CAS 1009113-58-9): Impurity-Standard Procurement for HCV NS5A Analytical Programs


Daclatasvir Diethyl Ester (CAS 1009113-58-9), also designated as Daclatasvir Impurity E or Impurity 10, is a process-related analog of the first-generation HCV NS5A inhibitor daclatasvir in which the two methyl carbamate ester groups are replaced by ethyl carbamate ester groups . It is employed primarily as a certified reference standard for impurity profiling, analytical method development, and quality-control release testing of daclatasvir active pharmaceutical ingredient and finished dosage forms .

Why In-Class Impurity Standards Cannot Substitute for Daclatasvir Diethyl Ester in Regulatory Analytical Workflows


Generic substitution among daclatasvir-related impurities is not acceptable because each impurity possesses a unique chemical structure that translates into distinct chromatographic retention behavior, resolution requirements, and mass-spectrometric response [1]. Specifically, Daclatasvir Diethyl Ester (Impurity E) exhibits pH-dependent co-elution with the parent drug under routine reversed-phase conditions, necessitating dedicated method optimization at pH 3.0 and 44–45 °C that does not apply to Impurity A, B, C, or D [1]. Using an incorrect impurity standard therefore risks misidentification, inaccurate quantification, and ICH-compliant method-validation failure.

Head-to-Head Quantitative Differentiation: Daclatasvir Diethyl Ester vs. Closest Reference-Standard Comparators


Molecular-Weight Differentiation: Diethyl Ester (766.93 Da) vs. Parent Dimethyl Ester (738.89 Da) Drives Chromatographic Selectivity

Daclatasvir Diethyl Ester carries two ethyl carbamate ester groups, conferring a molecular formula of C₄₂H₅₄N₈O₆ and a monoisotopic molecular weight of 766.93 Da, compared with the parent drug daclatasvir (dimethyl ester; C₄₀H₅₀N₈O₆; 738.89 Da) . The mass shift of +28 Da arises from two additional methylene units and directly affects reversed-phase retention and MS precursor-ion selection, making the diethyl ester a necessary, non-interchangeable impurity standard .

Impurity profiling LC method selectivity Mass spectrometry

Critical Resolution Gap: Impurity E Co‑elutes with Parent Daclatasvir Unless pH Is Fixed at 3.0 and Column Temperature at 44–45 °C

In a QbD-based HPLC study of daclatasvir related substances, Impurity E demonstrated a contradictory pH requirement relative to Impurity D: adequate resolution between daclatasvir and Impurity E could be achieved only when the mobile-phase pH was fixed at 3.0 and the column oven temperature was maintained at 44–45 °C, while other impurities required different conditions [1]. The resolution between the main daclatasvir peak and Impurity E was designated as a critical quality attribute (CQA) that governed method finalization [1].

Quality by Design Stability-indicating method Resolution optimization

Purity Certification: ≥95% to ≥98% with ISO 17034 Reference Material Compliance for Regulatory ANDA/NDA Submissions

Commercially available Daclatasvir Diethyl Ester reference standards are supplied with a minimum purity of 95% (CymitQuimica, TRC) or 98% (Coompo Research Chemicals), accompanied by full certificates of analysis including HPLC purity, NMR, MS, and IR data . The CATO standard is manufactured under ISO 17034 accreditation, ensuring metrological traceability that satisfies ICH Q3A/B requirements for impurity quantification in ANDA and NDA filings . In contrast, many in-house impurity reference materials lack accredited certification and thus require additional cross-validation.

Reference standard ISO 17034 Pharmaceutical quality control

Stable Isotope-Labeled Analog Availability: Daclatasvir Diethyl Ester-d10 Enables Precise MS-Based Quantitation

The deuterated analog Daclatasvir Diethyl Ester-d10 (unlabeled CAS 1009113-58-9; labeled MW 776.99 Da) is commercially available as a stable isotope-labeled internal standard for LC-MS/MS impurity quantification . This allows matrix-effect correction and precise quantitation of the diethyl ester impurity at trace levels in daclatasvir API, a capability that is not matched by the parent drug's deuterated standards (which target a different molecular ion). The d10 analog is supplied with >98% isotopic purity and is specifically intended for use as an internal standard in validated bioanalytical and impurity methods .

Stable isotope-labeled internal standard LC-MS/MS Impurity quantification

Stability and Storage: 2–8 °C Refrigerated Storage Required, Contrasting with Room-Temperature-Stable Parent API

Daclatasvir Diethyl Ester requires storage at 2–8 °C in a refrigerator with the container kept tightly closed, whereas the parent drug daclatasvir dihydrochloride may be stored under controlled room temperature . This differential stability profile arises from the ethyl ester moieties, which are more susceptible to hydrolytic degradation than the methyl esters of the parent compound. Failure to adhere to the cold-chain requirement can result in ester hydrolysis, compromising the standard's purity and integrity.

Stability Storage conditions Reference standard handling

Where Daclatasvir Diethyl Ester Delivers Essential Value: Specific Application Scenarios Backed by Evidence


Stability-Indicating HPLC/UPLC Method Development and Validation for Daclatasvir Drug Products

As demonstrated by the QbD method-optimization study, Impurity E is a critical resolution marker that dictates the selection of mobile-phase pH and column temperature for any stability-indicating method intended to separate all known daclatasvir-related substances [1]. Inclusion of authentic Daclatasvir Diethyl Ester standard is therefore mandatory during method development, system suitability testing, and forced-degradation peak identification.

AND A/NDA Impurity Profiling and Batch-Release Quality Control

For generic and innovator daclatasvir formulations, ICH Q3A/B guidelines require identification and quantification of any impurity present at ≥0.10% in the API. Daclatasvir Diethyl Ester, supplied as an ISO 17034-certified reference material with ≥95% purity [1], serves as the chromatographic and quantitative calibrant for this specific process-related impurity, enabling accurate reporting of impurity levels in regulatory submissions.

LC-MS/MS Trace-Level Quantification Using Stable Isotope-Labeled Internal Standard

When quantifying Daclatasvir Diethyl Ester at sub-0.10% levels in API by LC-MS/MS, the deuterated analog Daclatasvir Diethyl Ester-d10 (MW 776.99) provides a co-eluting internal standard that corrects for ion-suppression or enhancement effects [1]. This approach is essential for meeting the ICH M7 guideline for potentially genotoxic impurities when the diethyl ester is classified as an alerting structure.

Reference Material for Forced-Degradation and Stability Studies

Because Daclatasvir Diethyl Ester can form as a process impurity when ethanol is used as a solvent or reactant during daclatasvir synthesis [1], it is used as a retention-time marker in stress-testing studies (acid, base, oxidative, thermal) to confirm that the analytical method can resolve this particular impurity from degradation products and the parent API peak.

Quote Request

Request a Quote for Daclatasvir Diethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.